N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide
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Overview
Description
N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide is a synthetic organic compound characterized by the presence of a trifluorocyclobutene ring attached to a phenyl group, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide typically involves the reaction of 4-(2,3,3-trifluorocyclobuten-1-yl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(2,3,3-trifluorocyclobuten-1-yl)aniline and acetic anhydride.
Reaction Conditions: The reaction is typically conducted in the presence of a base such as pyridine, which acts as a catalyst. The mixture is heated to a temperature of around 60-80°C for several hours.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or other derivatives.
Scientific Research Applications
N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluorocyclobutene ring and the acetamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of the trifluorocyclobutene ring.
N-(4-Chlorophenyl)acetamide: Contains a chlorine atom instead of the trifluorocyclobutene ring.
N-(4-Nitrophenyl)acetamide: Contains a nitro group instead of the trifluorocyclobutene ring.
Uniqueness
N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide is unique due to the presence of the trifluorocyclobutene ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(2,3,3-trifluorocyclobuten-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c1-7(17)16-9-4-2-8(3-5-9)10-6-12(14,15)11(10)13/h2-5H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUAFLTUCSOIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=C(C(C2)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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